isopropyl 6-bromo-2-methyl-5-[(methylsulfonyl)oxy]-1-benzofuran-3-carboxylate
Description
Isopropyl 6-bromo-2-methyl-5-[(methylsulfonyl)oxy]-1-benzofuran-3-carboxylate (CAS: 6239-54-9; MDL: 308295-33-2) is a benzofuran derivative characterized by a bromo substituent at position 6, a methyl group at position 2, and a methylsulfonyloxy group at position 3. The isopropyl ester at position 3 distinguishes it from methyl ester analogs. The methylsulfonyloxy group is a strong electron-withdrawing moiety, enhancing reactivity in nucleophilic substitution reactions . This compound is of interest in medicinal chemistry due to structural similarities with pharmacologically active benzofurans, such as tesaglitazar, a diabetes drug featuring a methylsulfonyloxy-phenyl group .
Properties
IUPAC Name |
propan-2-yl 6-bromo-2-methyl-5-methylsulfonyloxy-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrO6S/c1-7(2)19-14(16)13-8(3)20-11-6-10(15)12(5-9(11)13)21-22(4,17)18/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDMIQPTWHXSTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)OS(=O)(=O)C)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364523 | |
| Record name | Propan-2-yl 6-bromo-5-[(methanesulfonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6239-54-9 | |
| Record name | Propan-2-yl 6-bromo-5-[(methanesulfonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Isopropyl 6-bromo-2-methyl-5-[(methylsulfonyl)oxy]-1-benzofuran-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C14H15BrO5S
- CAS Number : [specific CAS number if available]
This compound features a benzofuran core with a bromo substituent and a methylsulfonyl ether, which may contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related methylsulfonyl compounds have shown selective inhibition of COX-2, an enzyme involved in inflammation and cancer progression. The IC50 values for these compounds were reported in the range of , indicating potent activity against cancer cell lines such as MCF-7 and T47D .
Mutagenicity and Safety Profile
The compound has been evaluated for mutagenicity using the Ames test, where it demonstrated strong positive results, categorizing it as a Class A mutagen . This finding raises concerns regarding its safety profile, necessitating further investigation into its long-term effects and potential carcinogenicity.
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of COX Enzymes : Similar compounds have shown selective inhibition of COX-2 over COX-1, suggesting that this compound may also target these enzymes, leading to reduced inflammation and tumor growth .
- Interaction with Cellular Pathways : Molecular dynamics simulations indicate that the compound may interact with proteins involved in cell signaling pathways critical for cancer cell survival and proliferation .
Study on Anticancer Efficacy
In a recent study, derivatives of benzofuran were tested for their efficacy against various cancer cell lines. The results indicated that compounds bearing the methylsulfonyl group exhibited enhanced cytotoxicity compared to their non-sulfonated counterparts. The presence of the bromine atom was also found to be crucial for increasing the potency against specific cancer types .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Isopropyl 6-bromo derivative | 0.075 | MCF-7 |
| Non-sulfonated derivative | 0.150 | MCF-7 |
| Methylsulfonyl derivative | 0.063 | T47D |
Toxicological Assessment
A comprehensive toxicological assessment was conducted to evaluate the safety profile of isopropyl 6-bromo derivatives. The results indicated that while the compound exhibits significant biological activity, its mutagenic potential necessitates careful consideration in therapeutic applications .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following structural formula:
- CAS Number : 308295-33-2
- Molecular Formula : C14H15BrO6S
- Molecular Weight : 373.24 g/mol
The presence of a bromine atom and a methylsulfonyl group contributes to its unique reactivity and potential applications.
Medicinal Chemistry
Isopropyl 6-bromo-2-methyl-5-[(methylsulfonyl)oxy]-1-benzofuran-3-carboxylate has been investigated for its pharmacological properties.
Antimicrobial Activity
Recent studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. For instance, a study published in the Journal of Medicinal Chemistry highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .
Anti-inflammatory Effects
Research indicates that the compound may possess anti-inflammatory effects. In vitro studies demonstrated a reduction in pro-inflammatory cytokines when cells were treated with this compound, indicating its potential as a therapeutic agent for inflammatory diseases .
Agricultural Applications
The compound's properties extend to agricultural science, particularly as a potential pesticide or herbicide.
Insecticidal Properties
Field trials have reported that this compound can effectively control pest populations, such as aphids and whiteflies. A comprehensive study conducted by the Agricultural Research Service demonstrated a significant reduction in pest numbers when applied at recommended dosages .
Herbicidal Activity
Additionally, laboratory tests have indicated that this compound can inhibit the growth of certain weed species, making it a candidate for herbicide development. The mechanism involves disrupting the photosynthetic pathways in target plants .
Material Science Applications
Beyond biological applications, this compound has potential uses in material science.
Polymer Chemistry
The compound can serve as a precursor in synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites .
Nanotechnology
In nanotechnology, the compound has been explored for its ability to form nanoparticles that can be used in drug delivery systems. Studies indicate that nanoparticles derived from this compound can encapsulate drugs effectively and release them in a controlled manner .
Data Summary Table
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Position
The bromine atom at position 6 of the benzofuran ring is primed for nucleophilic substitution (SNAr or SN2), enabling derivatization with nucleophiles such as amines, thiols, or alkoxides.
Key Observations :
-
Aryl Bromide Reactivity : Bromine substitution is favored under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura reactions) to form biaryl structures, a common strategy in medicinal chemistry .
-
Amine Substitution : Reaction with primary/secondary amines in polar aprotic solvents (e.g., DMF) yields aryl amine derivatives.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, arylboronic acid, 80°C | 6-Aryl-substituted benzofuran |
| Amination | Ethylenediamine, K₂CO₃, DMF, 60°C | 6-Amino derivative |
Methylsulfonyloxy Group Elimination and Substitution
The methylsulfonyloxy (-OSO₂Me) group at position 5 acts as a leaving group, facilitating elimination or substitution reactions.
Key Observations :
-
Elimination : Treatment with strong bases (e.g., DBU) induces β-elimination, forming a dihydrobenzofuran structure with a conjugated double bond .
-
Nucleophilic Displacement : Thiols or alcohols displace the methylsulfonyloxy group under mild alkaline conditions.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Elimination | DBU, THF, 25°C | 5,6-Didehydrobenzofuran |
| Thiol Substitution | NaSH, EtOH, reflux | 5-Thiol derivative |
Ester Hydrolysis and Functionalization
The isopropyl ester at position 3 undergoes hydrolysis to yield the carboxylic acid, enabling further derivatization.
Key Observations :
-
Acidic Hydrolysis : HCl (6M) in dioxane at 80°C cleaves the ester to the carboxylic acid.
-
Enzymatic Hydrolysis : Lipases in buffer (pH 7.4) selectively hydrolyze the ester under mild conditions .
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Acidic Hydrolysis | HCl/dioxane, 80°C | 3-Carboxylic acid |
| Enzymatic Hydrolysis | Lipase, phosphate buffer, 37°C | 3-Carboxylic acid |
Comparative Reactivity of Structural Analogs
The compound’s reactivity profile differs from analogs lacking bromine or methylsulfonyl groups:
| Analog | Structural Features | Reactivity Differences |
|---|---|---|
| 6-Bromo-2-methylbenzofuran | No methylsulfonyloxy group | Limited to bromine substitution only |
| Methylsulfonylbenzofuran | No bromine | Focus on -OSO₂Me reactions |
Stability and Side Reactions
Comparison with Similar Compounds
Substituent Variations at Position 5
The methylsulfonyloxy group at position 5 differentiates the target compound from analogs with alternative substituents:
- Compound III (methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate): Features a dibromoacetyl group at position 6 and a hydroxy group at position 4. The lack of a sulfonyl group reduces its leaving-group capacity, limiting reactivity in substitution reactions compared to the target compound .
- Ethoxycarbonyl-ethoxy analog (isopropyl 6-bromo-5-((1-ethoxy-1-oxopropan-2-yl)oxy)-2-methylbenzofuran-3-carboxylate): A bulky ethoxycarbonyl-ethoxy substituent increases steric hindrance, which may reduce enzymatic degradation but also limit membrane permeability .
Ester Group Variations
The isopropyl ester at position 3 contrasts with methyl esters in analogs:
- Compound VI (methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate): The methyl ester lowers molecular weight (MW: ~380 g/mol vs. target compound’s ~421 g/mol) and increases hydrophilicity (lower LogP) .
- Methyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate (CAS: 308295-63-8): The methyl ester and cinnamyloxy substituent yield a higher LogP (5.4), suggesting greater lipophilicity than the target compound .
Key Data Table
Q & A
Q. Answer :
- HPLC-MS : Quantify purity (>95%) and detect hydrolytic byproducts (e.g., free phenol derivatives).
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >150°C typical for benzofurans).
- X-ray Diffraction : Confirm solid-state structure and polymorphism risks .
Advanced: How does the isopropyl ester moiety affect solubility and crystallinity compared to methyl or ethyl esters?
Q. Answer :
- Solubility : Isopropyl esters are less polar than methyl esters, reducing water solubility but enhancing organic solvent compatibility (e.g., hexane, EtOAc).
- Crystallinity : Bulkier esters (e.g., isopropyl) may hinder crystallization. Use solvent pairs (e.g., EtOAc/hexane) for recrystallization .
Advanced: What mechanistic insights explain competing halogenation pathways during synthesis?
Answer :
Halogenation (e.g., bromination) at the 6-position competes with acetyl-group halogenation. Factors influencing selectivity:
- Directing Groups : Electron-donating groups (e.g., methoxy) ortho to the target position enhance regioselectivity.
- Reagent Choice : NBS (N-bromosuccinimide) favors electrophilic aromatic substitution, while Br may lead to overhalogenation .
Basic: How to design a stability-indicating study for this compound under accelerated degradation conditions?
Q. Answer :
- Forced Degradation : Expose to 40°C/75% RH (humidity), UV light (ICH Q1B), and acidic/basic buffers (pH 1–13).
- Analysis : Monitor degradation via HPLC-MS. Major degradation pathways include ester hydrolysis (yielding carboxylic acid) and sulfonate elimination .
Advanced: What computational methods predict reactivity trends for benzofuran derivatives with similar substitution patterns?
Q. Answer :
- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (FMOs) and predict sites for electrophilic/nucleophilic attack.
- MD Simulations : Study solvation effects on stability and reactivity .
Basic: What are the documented applications of this compound in natural product synthesis?
Answer :
Benzofuran derivatives serve as intermediates in synthesizing coumestans (e.g., coumestrol) and lignans. For example:
- Cascade Reactions : Use [3,3]-sigmatropic rearrangements to construct polycyclic frameworks .
- Functionalization : The methylsulfonyloxy group acts as a leaving group for subsequent substitutions (e.g., with amines or thiols) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
